N-(3-sulfanylphenyl)acetamide
Overview
Description
N-(3-sulfanylphenyl)acetamide is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
N-(3-sulfanylphenyl)acetamide, also known as N-(3-mercaptophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active sites . This interaction inhibits the enzyme’s function, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of cell growth, particularly in rapidly dividing cells such as cancer cells and microbes .
Biochemical Pathways
This compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth. This is achieved through the disruption of the tetrahydrofolate synthesis pathway, which leads to the inhibition of DNA synthesis. This effect is particularly pronounced in rapidly dividing cells, making the compound effective against certain types of cancer cells and microbes .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as N-sulfonyl aromatic amide derivatives, have been synthesized and characterized, showing potential interactions with enzymes and proteins . The nature of these interactions could be due to the presence of the sulfanyl group, which may form hydrogen bonds or other types of interactions with biomolecules .
Cellular Effects
Similar compounds have shown cytotoxic activity against certain cancer cell lines . It’s possible that N-(3-sulfanylphenyl)acetamide could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds, such as N-acylated aromatic amino acids, have been identified and their biosynthesis, degradation, and interactions with enzymes and cofactors have been studied .
Transport and Distribution
Future studies could explore potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-sulfanylphenyl)acetamide typically involves the reaction of 3-aminothiophenol with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:
3-aminothiophenol+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-sulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfanylphenyl)acetamide
- N-(2-sulfanylphenyl)acetamide
- N-(3-sulfanylphenyl)propionamide
Uniqueness
N-(3-sulfanylphenyl)acetamide is unique due to the position of the sulfanyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-sulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADFTBCWGPXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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